![molecular formula C25H34N2O5S B2988008 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 922058-83-1](/img/structure/B2988008.png)
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H34N2O5S and its molecular weight is 474.62. The purity is usually 95%.
BenchChem offers high-quality N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
The research by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives, including those substituted with benzenesulfonamide groups, indicates their potential in photodynamic therapy (PDT). These compounds, characterized for their spectroscopic, photophysical, and photochemical properties, exhibit high singlet oxygen quantum yield and good fluorescence properties. These features are crucial for Type II mechanisms in PDT, particularly in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Alyar et al. (2018) synthesized Schiff bases derived from benzenesulfonamide, showing significant antimicrobial activities against various bacteria and fungi. The study's findings highlight the potential of these compounds as antimicrobial agents (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).
Carbonic Anhydrase Inhibition
The study by Sapegin et al. (2018) discusses the synthesis of [1,4]oxazepine-based primary sulfonamides. These compounds exhibited strong inhibition of therapeutically relevant human carbonic anhydrases, highlighting their potential as enzyme inhibitors (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Synthesis of Tetrahydrobenzo[b][1,4]oxazepine Derivatives
Shaabani et al. (2010) presented a novel synthetic route for tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives. This method involves a one-pot multicomponent reaction, offering a new pathway for synthesizing related compounds (Shaabani, Mofakham, Maleki, & Hajishaabanha, 2010).
Anticancer Potential
Rahman et al. (2014) synthesized N-substituted benzene sulfonamide derivatives and evaluated their diuretic, antihypertensive, and anti-diabetic potential. Notably, some compounds demonstrated significant anticancer activity, particularly against breast cancer cell lines (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).
Antifungal and Anti-HIV Activity
A study by Zareef et al. (2007) on benzensulfonamides bearing the 1,3,4-oxadiazole moiety revealed that these compounds possess significant antifungal and anti-HIV activities, suggesting their potential in treating related infections (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Anticancer Agents from Aminothiazole-Paeonol Derivatives
Tsai et al. (2016) investigated aminothiazole-paeonol derivatives for their anticancer effects. Their findings indicated high potency against several cancer cell lines, showcasing the potential of these compounds in cancer treatment (Tsai, Kapoor, Huang, Lin, Liang, Lin, Huang, Liao, Chen, Huang, & Hsu, 2016).
properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5S/c1-16(2)10-11-27-20-14-19(8-9-21(20)32-15-25(5,6)24(27)28)26-33(29,30)23-13-18(4)17(3)12-22(23)31-7/h8-9,12-14,16,26H,10-11,15H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJUIXAFQCEKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2987926.png)
![6-[2-(2,6-dimethylmorpholino)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2987931.png)
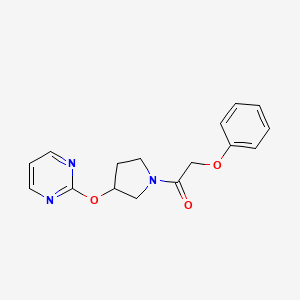
![(E)-3-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2987933.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide](/img/structure/B2987934.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2987936.png)
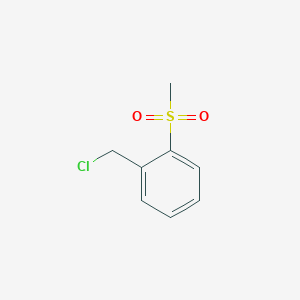
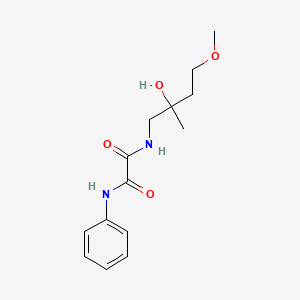
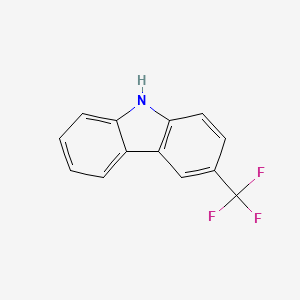

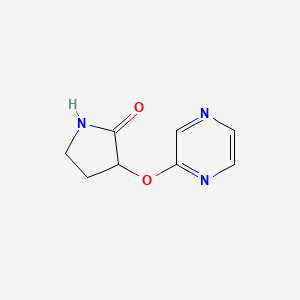
![2-[3-(4-Chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2987945.png)
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2987946.png)
![1-[(4-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2987947.png)